Methyl 3-(acetyloxy)chol-11-en-24-oate
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Overview
Description
Methyl 3-(acetyloxy)chol-11-en-24-oate is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol and is characterized by the presence of an acetoxy group at the 3-position and a double bond at the 11-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate typically involves the esterification of cholesterol derivativesThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetyloxy)chol-11-en-24-oate can undergo various chemical reactions, including:
Oxidation: The double bond at the 11-position can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bond, converting it into a saturated derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted cholesteryl esters
Scientific Research Applications
Methyl 3-(acetyloxy)chol-11-en-24-oate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cell membranes and cholesterol metabolism.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(acetyloxy)chol-11-en-24-oate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The acetoxy group and the double bond at the 11-position play crucial roles in its biological activity, affecting its binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,12-bis(acetyloxy)chol-11-en-24-oate
- Methyl 3,7,12-tris(acetyloxy)chol-11-en-24-oate
- Methyl 3-acetoxychol-11-en-24-oate
Uniqueness
Methyl 3-(acetyloxy)chol-11-en-24-oate is unique due to its specific substitution pattern and the presence of a double bond at the 11-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
15360-37-9 |
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Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3 |
InChI Key |
SWHWAFFISKDSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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